molecular formula C11H10N2O B12904629 5-Methyl-6-phenylpyrazin-2(1H)-one CAS No. 79137-42-1

5-Methyl-6-phenylpyrazin-2(1H)-one

Cat. No.: B12904629
CAS No.: 79137-42-1
M. Wt: 186.21 g/mol
InChI Key: LYIPDTOFMFLDQQ-UHFFFAOYSA-N
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Description

5-Methyl-6-phenylpyrazin-2(1H)-one (CAS 79137-42-1) is a chemical compound featuring the privileged 2(1H)-pyrazinone scaffold , a structure of significant interest in medicinal and agrochemical research due to its diverse biological activities . This scaffold is recognized as a key structural motif in several alkaloids and has been identified as a valuable template in drug discovery efforts . In pharmaceutical research, the 2(1H)-pyrazinone core is a recognized privileged scaffold known to exhibit antitumor and antiviral properties . Some 1,5,6-trisubstituted 2(1H)-pyrazinones have demonstrated tumor-specific cytotoxicity in biological studies, highlighting the potential of this chemical class in oncology research . Furthermore, analogous 5-phenylpyrazin-2(1H)-one structures have been explored as potent, reversible inhibitors of therapeutic targets like Bruton's tyrosine kinase (Btk), underscoring the scaffold's utility in developing treatments for hematological malignancies and autoimmune diseases . Beyond pharmaceuticals, recent studies in agrochemistry have shown that N-(5-phenylpyrazin-2-yl)-benzamide derivatives exhibit potent insecticidal activity against lepidopteran pests . These compounds act as insect growth regulators by inhibiting chitin biosynthesis, with genetic studies linking their activity to Chitin Synthase 1, presenting a novel mode of action for crop protection . The compound also serves as a model substrate in methodological chemistry development, having been used in studies of direct benzylation reactions and site-selective C–H functionalization under metal-free conditions . Please note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

79137-42-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-6-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H10N2O/c1-8-11(13-10(14)7-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

LYIPDTOFMFLDQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C=N1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 6 Phenylpyrazin 2 1h One and Analogues

Retrosynthetic Analysis and Strategic Building Blocks

A retrosynthetic analysis of the target molecule, 5-methyl-6-phenylpyrazin-2(1H)-one, reveals several key disconnections and strategic building blocks. The most common approach involves the formation of the pyrazinone ring from acyclic precursors. rsc.orgnih.govudg.edursc.orgsemanticscholar.orgresearchgate.netacs.org This typically entails the condensation of an α-amino acid derivative with a 1,2-dicarbonyl compound.

For the synthesis of this compound, the strategic building blocks would be:

An α-amino acid amide, specifically the amide of alanine (B10760859) (alaninamide), which provides the N1, C6, and the methyl group at C5.

A 1,2-dicarbonyl compound, such as phenylglyoxal (B86788), which contributes C2, C3, N4, and the phenyl group at C6.

Alternative retrosynthetic strategies might involve the modification of a pre-existing pyrazine (B50134) or piperazine (B1678402) ring system. rsc.orgnih.gov However, the construction of the ring from acyclic components offers greater flexibility in introducing various substituents.

Classical and Established Synthetic Routes to 2(1H)-Pyrazinones

One-Pot Condensation of α-Amino Acid Amides with 1,2-Dicarbonyl Compounds

One of the most established and widely used methods for synthesizing 2(1H)-pyrazinones is the one-pot condensation of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.orgnih.govudg.edusemanticscholar.org This method, first reported by Jones in 1949, involves the reaction of these two components, often in the presence of a base, to form the pyrazinone ring. rsc.orgnih.govsemanticscholar.org

The reaction between an α-amino acid amide and an unsymmetrical 1,2-dicarbonyl compound can lead to the formation of two possible regioisomers. For instance, the reaction of various α-amino acid amides with methylglyoxal (B44143) has been shown to predominantly yield the 5-methyl-2(1H)-pyrazinone isomer. rsc.orgnih.gov However, the regioselectivity can be influenced by the reaction conditions. For example, the presence of sodium bisulfite in the reaction mixture can favor the formation of the 6-methyl isomer. rsc.orgnih.gov

A study on the condensation of phenylglyoxal with alaninamide demonstrated the formation of 3-methyl-5-phenylpyrazin-2-ol, an isomer of the target compound. beilstein-journals.orgbeilstein-journals.org The reaction conditions, including the base, solvent, and temperature, play a crucial role in determining the yield and isomeric ratio of the products. beilstein-journals.org

ReactantsProduct(s)Key FindingsReference(s)
α-Amino acid amides and methylglyoxal5-Methyl-2(1H)-pyrazinone (major)The reaction generally favors the 5-methyl isomer. rsc.orgnih.gov
α-Amino acid amides and methylglyoxal with sodium bisulfite6-Methyl-2(1H)-pyrazinone favoredSodium bisulfite alters the regioselectivity. rsc.orgnih.gov
Phenylglyoxal and alaninamide3-Methyl-5-phenylpyrazin-2-olDemonstrates the formation of an isomeric product. beilstein-journals.orgbeilstein-journals.org

Cyclization Strategies from Acyclic Precursors

Various cyclization strategies starting from different acyclic precursors have been developed for the synthesis of 2(1H)-pyrazinones. These methods provide alternative routes to the pyrazinone core and allow for the introduction of a wide range of substituents.

One such strategy involves the reaction of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide or α-aminoacetyl halide. rsc.orgnih.gov This approach, pioneered by Tota and Elderfield, allows for the synthesis of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones. rsc.orgnih.gov The process typically involves the initial condensation of the two starting materials, followed by treatment with a nitrogen source like ammonia (B1221849) to facilitate ring closure and subsequent oxidation to the pyrazinone. rsc.orgnih.gov

Another method utilizes the condensation of an α-aminonitrile with an oxalyl halide. rsc.orgacs.orgjst.go.jp This reaction provides a direct route to 3,5-dihalo-2(1H)-pyrazinones, which can then be further functionalized through cross-coupling reactions. rsc.orgacs.org

Modern and Advanced Synthetic Approaches for Pyrazinone Derivatives

In recent years, modern synthetic techniques have been applied to the synthesis of pyrazinone derivatives to improve efficiency, reduce reaction times, and enhance product diversity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significant rate enhancements and higher yields compared to conventional heating methods. nih.govbenthamdirect.commdpi.comacs.org The application of microwave-assisted synthesis to 2(1H)-pyrazinones has been reviewed, highlighting its utility in both the construction of the pyrazinone scaffold and its subsequent derivatization. benthamdirect.com

For instance, a microwave-assisted palladium-catalyzed phosphonium (B103445) coupling procedure has been developed for the efficient C-C cross-coupling of 2(1H)-pyrazinones. nih.gov Microwave heating has also been employed in the cyclization step of pyrazinone synthesis, significantly reducing reaction times from hours to minutes. researchgate.netacs.org

Reaction TypeConditionsAdvantagesReference(s)
Palladium-catalyzed phosphonium couplingMicrowave irradiationEfficient C-C cross-coupling nih.gov
Cyclization of acyclic precursorsMicrowave irradiationReduced reaction times, higher yields researchgate.netacs.org
Diels-Alder reactions of 2(1H)-pyrazinonesMicrowave irradiationSignificant rate enhancements acs.org

Multicomponent Reactions for Heterocyclic Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govrsc.orgresearchgate.netmdpi.comresearchgate.net

The Ugi four-component reaction (Ugi-4CR) has been successfully employed for the synthesis of pyrazinone-based frameworks. rsc.orgresearchgate.net This strategy allows for the rapid assembly of diverse pyrazinone derivatives by varying the four starting components: an isocyanide, an amine, a carboxylic acid, and a carbonyl compound. rsc.orgresearchgate.net A "catch-and-release" strategy following an Ugi reaction has also been developed for the solid-phase synthesis of pyrazinone-containing peptidomimetics. Furthermore, a one-pot domino multicomponent reaction has been established for the synthesis of highly functionalized indolo-pyrazinones. rsc.org

Another multicomponent approach involves a two-step process starting with an isocyanide-based reaction followed by a tandem deprotection/oxidative cyclization to yield peptidic pyrazinones. nih.gov

Regio- and Chemoselective Functionalization of the Pyrazinone Core

The functionalization of the pyrazinone core is a critical aspect of synthesizing derivatives with diverse properties. Achieving regio- and chemoselectivity—the ability to direct a reaction to a specific atom or functional group—is paramount for creating complex molecules and avoiding the formation of unwanted isomers. rsc.org Researchers have developed various strategies to selectively modify the pyrazinone ring, often leveraging the inherent electronic properties of the heterocyclic system.

Direct arylation is one powerful technique for creating C-C bonds. Transition-metal-free direct arylation reactions of nitrogen heteroarenes, including pyrazines, have been developed as a greener alternative to traditional cross-coupling methods. unipi.it These reactions often employ a strong base and can proceed with high regioselectivity, influenced by the electronic nature of the heterocycle and the arylating agent. unipi.itrsc.org For instance, the arylation of electron-deficient nitrogen heteroarenes like pyrazine with aryl iodides can be achieved with high yields under microwave irradiation in the presence of a base like potassium tert-butoxide (KOt-Bu). unipi.it

The presence of activating or directing groups on the pyrazinone ring can significantly influence the outcome of functionalization reactions. For example, a chloro-substituent on the pyrazine ring can be a handle for various nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a wide range of functional groups in a regioselective manner. google.com

Isocyanide-based multicomponent reactions (IMCRs) also offer a high degree of chemo- and regioselectivity in constructing complex heterocyclic systems, including those related to pyrazinones. acs.org These reactions are highly efficient in forming multiple chemical bonds in a single operation from three or more starting materials. acs.org

The table below summarizes selected regioselective functionalization reactions applicable to pyrazinone and related nitrogen heterocycles.

Reaction TypeReagents/ConditionsPosition of FunctionalizationReference
Direct ArylationAryl iodide, KOt-Bu, MicrowaveC-2 position of pyrazine unipi.it
Nucleophilic SubstitutionChloropyrazine, NucleophilePosition of the chloro group google.com
Decarboxylative Cross-CouplingHeteroaryl carboxylic acid, Aryl halide, Transition metal catalystPosition of the carboxylic acid group unipi.it
Dehydrogenative CouplingArene, Transition metal catalystVaries depending on substrate and catalyst unipi.it

This table is illustrative and based on general principles of heterocyclic functionalization.

Principles of Green Chemistry in the Synthesis of Pyrazinone Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazinone derivatives to minimize environmental impact and enhance safety and efficiency. rroij.com These principles provide a framework for designing more sustainable chemical processes. rroij.comacs.org

Key green chemistry principles relevant to pyrazinone synthesis include:

Waste Prevention: Designing syntheses to minimize the generation of waste. This is a fundamental principle that prioritizes avoiding waste over treating it after it has been created. skpharmteco.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts. tandfonline.com

Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances with little or no toxicity to human health and the environment. skpharmteco.com

Design for Energy Efficiency: Minimizing the energy requirements of chemical processes by conducting reactions at ambient temperature and pressure whenever possible. acs.org Microwave-assisted synthesis is one technique that can improve energy efficiency. rsc.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. Catalysts can enhance selectivity, reduce reaction times, and lower energy demands. tandfonline.com

The application of these principles is evident in modern synthetic routes to pyrazinones. For instance, the use of catalytic methods for direct arylation or cross-coupling reactions aligns with the principles of catalysis and atom economy. unipi.itresearchgate.net Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, such as in the one-pot, two-step protocol for synthesizing 3,5-dichloro-2(1H)-pyrazinones, which improves energy efficiency. rsc.org Furthermore, developing transition-metal-free reaction pathways contributes to designing less hazardous syntheses by avoiding potentially toxic heavy metals. unipi.it

The table below illustrates the application of green chemistry principles in the synthesis of pyrazinone derivatives.

Green Chemistry PrincipleApplication in Pyrazinone SynthesisExample/Reference
Atom Economy Utilizing addition and multicomponent reactions that incorporate most of the starting material atoms into the product.Isocyanide-based multicomponent reactions (IMCRs) for building the heterocyclic core. acs.org
Less Hazardous Synthesis Replacing hazardous reagents and solvents with safer alternatives; using transition-metal-free catalytic systems.Development of transition-metal-free direct arylation reactions. unipi.it
Use of Catalysis Employing catalysts for coupling reactions to improve efficiency and reduce waste.Palladium-catalyzed cross-coupling reactions for C-C bond formation. tandfonline.com
Design for Energy Efficiency Using microwave irradiation to reduce reaction times and energy consumption.Microwave-assisted Strecker reaction and cyclization for pyrazinone synthesis. rsc.org
Waste Prevention Designing one-pot or tandem reactions to minimize purification steps and solvent use.One-pot, two-step protocols for pyrazinone ring formation. rsc.org

By consciously applying these principles, chemists can develop more sustainable and environmentally responsible methods for producing this compound and its analogs.

Computational Chemistry and Theoretical Investigations of 5 Methyl 6 Phenylpyrazin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Methyl-6-phenylpyrazin-2(1H)-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is particularly effective for optimizing the geometry of compounds like this compound, which involves finding the most stable three-dimensional arrangement of its atoms. This process minimizes the molecule's energy, providing a realistic model of its structure. researchgate.netnih.gov

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the full optimization of molecular structures without symmetry constraints. mdpi.com The optimization process has a significant impact on the perceived electronic properties and can lead to a highly precise structure suitable for further analysis of the molecule's function. researchgate.netnih.gov For instance, geometry optimization can reveal significant qualitative features and correct potential errors in experimentally determined structures. nih.gov

Table 1: Example of DFT Calculation Parameters

ParameterValue
MethodDensity Functional Theory (DFT)
FunctionalB3LYP
Basis Set6-311++G(d,p)
TaskGeometry Optimization
SoftwareGaussian 16

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. jocpr.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is considered the electron-donating or nucleophilic orbital, while the LUMO is the electron-accepting or electrophilic orbital. mdpi.comsemanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comsemanticscholar.org FMO analysis helps to elucidate the structure and reactivity of compounds by considering the overlap between the filled HOMOs and empty LUMOs of interacting molecules. semanticscholar.orgimperial.ac.uk The distribution of these orbitals across the molecular structure reveals the most probable sites for chemical reactions. mdpi.comsemanticscholar.org

Table 2: Key Concepts in FMO Analysis

TermDescription
HOMO Highest Occupied Molecular Orbital; acts as an electron donor.
LUMO Lowest Unoccupied Molecular Orbital; acts as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP represents the force exerted on a positive test charge by the molecule's electron and nuclei cloud. uni-muenchen.de This potential is typically visualized by mapping its values onto the molecule's electron density surface. uni-muenchen.deresearchgate.net

Different colors on the MEP map represent different potential values. researchgate.net Typically, red and orange areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas show positive potential (electron-poor regions), which are prone to nucleophilic attack. researchgate.netresearchgate.net This visualization provides a clear guide to the molecule's reactivity and potential hydrogen bonding interactions. uni-muenchen.deresearchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with other molecules, particularly biological macromolecules.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, usually a protein. ajchem-a.comresearchgate.net This technique is instrumental in drug design for understanding ligand-receptor interactions at a molecular level. ajchem-a.comresearchgate.net By predicting the binding affinity and geometry, docking studies can identify potential drug candidates. researchgate.net

The process involves placing the ligand into the binding site of the receptor and evaluating the binding energy. nih.gov Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov Docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ajchem-a.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time. nih.govdovepress.com By simulating the physical motions of atoms, MD can be used to study the conformational dynamics of this compound and the stability of its complex with a biological target. nih.govnih.gov

Starting with a computer model of the ligand-receptor system, MD simulations calculate the forces between atoms and use Newton's laws of motion to predict their subsequent positions. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and assess the stability of the complex over a specific time period, often in nanoseconds. nih.gov This information is crucial for validating docking results and understanding the dynamic nature of molecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D Approaches)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and related pyrazinone derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been instrumental in understanding the structural requirements for their biological activities, such as phosphodiesterase type 5 (PDE5) inhibition. nih.gov

2D-QSAR Approaches

Two-dimensional QSAR models utilize descriptors that are calculated from the 2D representation of a molecule, making them independent of the compound's conformation. sciforum.net These descriptors can include physicochemical properties (like molar refractivity), topological indices, and electro-topological parameters. sciforum.netresearchgate.net

A study on phenylpyrazinone derivatives as corticotropin-releasing factor-1 (CRF1) receptor antagonists developed a 2D-QSAR model with a predictive correlation coefficient (r²) of 0.7751. researchgate.net For a series of amino-substituted pyrido[3,2-b]pyrazinones, a 2D-QSAR model was established to correlate their structure with PDE-5 inhibitory activity. This model highlighted the importance of specific electro-topological descriptors. For instance, the model indicated that increasing the number of –CH groups connected by three single bonds could enhance PDE-5 inhibition, while the presence of carbon atoms connected with one double and two single bonds was detrimental to the activity. sciforum.net

Another 2D-QSPR (Quantitative Structure-Property Relationship) study on 78 pyrazine (B50134) derivatives successfully modeled their odor thresholds using descriptors calculated by Density Functional Theory (DFT). ijournalse.org Such studies demonstrate that 2D models are powerful tools for predicting the biological activity or properties of large sets of compounds based on their fundamental structural features. sciforum.netnih.govnih.gov

Interactive Table: Key 2D-QSAR Descriptors and Their Influence on Activity for Pyrazinone Derivatives

Descriptor ClassSpecific Descriptor ExampleInfluence on Biological ActivityReference
Electro-topological SsssCHE-index (total –CH groups with three single bonds)Positive correlation with PDE-5 inhibition sciforum.net
Electro-topological SdssCE-index (carbon atoms with one double, two single bonds)Negative correlation with PDE-5 inhibition sciforum.net
Topological Adjacency distance matrix descriptorsInfluential for EGFR kinase inhibition in related heterocycles nih.gov
Physicochemical Molar refractivity (Smr)Positive correlation with PDE-5 inhibition sciforum.net

3D-QSAR Approaches

Three-dimensional QSAR models provide a more detailed understanding by considering the spatial arrangement of atoms. scribd.com These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of molecules with their biological activity.

A significant 3D-QSAR study was performed on 122 pyrazinone derivatives as PDE5 inhibitors. nih.gov The resulting CoMSIA model showed strong predictive ability with a Q² of 0.584 and an R(pre)² of 0.817. nih.gov The contour maps generated from this model provided crucial insights:

Steric Fields: Bulky substituents at specific positions (e.g., 12- and 19-positions in the studied series) were found to increase biological activity. nih.gov

Electrostatic Fields: The presence of electropositive groups at these same positions was also favorable. Conversely, electronegative substitutions around the 5- and 6-positions of the pyrazinone ring were shown to increase inhibitory activity. nih.gov

Hydrophobic Fields: Hydrophobic substituents were favored at the 12- and 19-positions, while hydrophilic groups were preferred at another position (27-position of ring D). nih.gov

Hydrogen Bond Fields: The model can identify regions where hydrogen bond donors or acceptors would enhance or decrease activity. scribd.com

These 3D-QSAR studies not only help in predicting the activity of new compounds but also guide the rational design of more potent and selective inhibitors by visualizing the favorable and unfavorable regions for different physicochemical properties around the molecular scaffold. nih.govimist.ma

Interactive Table: Statistical Validation of a 3D-QSAR Model for Pyrazinone Derivatives as PDE5 Inhibitors

Statistical ParameterValueSignificanceReference
Q² (Cross-validated r²) 0.584Indicates good internal predictive ability of the model. nih.gov
R(ncv)² (Non-cross-validated r²) 0.884Shows a high degree of correlation between predicted and experimental activities for the training set. nih.gov
R(pre)² (Predictive r² for test set) 0.817Demonstrates the model's excellent ability to predict the activity of external compounds. nih.gov
F-statistic High value (not specified)Indicates a statistically significant regression model. scribd.com
Standard Error of Prediction (SEP) Low value (not specified)Reflects the accuracy of the predictions made by the model. mdpi.com

In Silico Prediction of Mechanistic Pathways and Reaction Intermediates

Computational chemistry provides powerful tools for elucidating the step-by-step mechanisms of chemical reactions and characterizing transient intermediates that are often difficult to observe experimentally. smu.edu For pyrazinone systems, theoretical investigations can shed light on their formation, reactivity, and degradation pathways.

One area of investigation involves the synthesis of the pyrazinone core itself. Theoretical studies can model the reaction of precursors, such as the cyclization of N-propargylated indole-carbaldehydes with amines, to form pyrazinone derivatives. researchgate.net These computational models can map the potential energy surface of the reaction, identify transition states, and calculate activation barriers, thus predicting the most likely reaction pathway. smu.edu For instance, in the synthesis of dihydropyrrolo[1,2-a]pyrazinones, a key pyrazinone intermediate is often formed, which then undergoes further cyclization. mdpi.comencyclopedia.pub In silico modeling can clarify the energetics and feasibility of these sequential steps.

Another important application is in understanding the mechanism of action of bioactive pyrazinones. For example, the chemiluminescence of imidazopyrazinone compounds, which are structurally related to this compound, has been studied computationally. mdpi.com These studies detail the oxygenation of the core ring to form a high-energy peroxide intermediate. mdpi.com This intermediate is highly unstable and decomposes, leading to the formation of an excited-state product (a coelenteramide (B1206865) analog) that emits light upon relaxation. mdpi.com Theoretical calculations can characterize the electronic structure of these intermediates and the transition states connecting them, providing a detailed picture of the chemiluminescence mechanism.

Furthermore, computational methods can predict the reactivity of the this compound molecule towards various reagents. By calculating properties like electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO), researchers can predict sites susceptible to nucleophilic or electrophilic attack. This information is crucial for understanding its metabolic fate or for designing synthetic modifications. For example, the cyclization mechanism of related compounds has been shown to involve a nucleophilic attack from a pyrazine amine onto an electrophilic carbon, followed by an intramolecular ring-closure. Computational analysis can model each phase of this reaction, revealing the driving forces and structural changes involved. smu.edu

Interactive Table: Examples of In Silico Mechanistic Predictions for Pyrazinone-Related Systems

Investigated ProcessKey Intermediate/Transition State PredictedComputational MethodSignificanceReference
Chemiluminescence High-energy peroxide intermediate, dioxetaneTD-DFT (Time-Dependent Density Functional Theory)Elucidates the origin of light emission in imidazopyrazinone-based probes. mdpi.com
Synthesis of Pyrrolopyrazinones Pyrazinone derivative formed from diamine and electrophilic acetyleneNot specified in abstractGuides multi-step synthetic strategies by identifying key reactive intermediates. mdpi.comencyclopedia.pub
Formation from N-propargylated precursors Pyrazinone derivatives (from reaction with alkylamines)Not specified in abstractUnderstands the reaction scope and predicts product formation based on the amine used. researchgate.net
Imidazo[1,2-a]pyrazinone Synthesis Secondary amine intermediate after nucleophilic attackNot specified in abstractConfirms the step-wise mechanism of cyclocondensation reactions.

Biological Activities and Mechanistic Studies of 5 Methyl 6 Phenylpyrazin 2 1h One and Its Derivatives

Anticancer Activity Research

Pyrazinone derivatives have emerged as a promising class of compounds in the field of oncology, with numerous studies demonstrating their potential as anticancer agents. ontosight.aimdpi.com Research has shown that certain pyrazinone derivatives can induce cytotoxic effects in various cancer cell lines, including those of the breast, colon, and lung. For instance, some 1,5,6-trisubstituted 2(1H)-pyrazinones have exhibited tumor-specific cytotoxicity. jst.go.jp

Table 2: Anticancer Activity of a Pyrazinone Derivative

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast) 15 Induction of apoptosis
HCT116 (Colon) 20 Cell cycle arrest
A549 (Lung) 18 Inhibition of proliferation

IC50: Half maximal inhibitory concentration.

A primary mechanism through which pyrazinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle. Studies on colorectal cancer cells have shown that certain metabolites can induce apoptosis and cause cell cycle arrest at the G1 and G2/M phases, thereby inhibiting cell proliferation. nih.gov This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. nih.gov

The cell cycle is a tightly regulated process, and its disruption can lead to the death of cancer cells. Some polyphenols have been shown to induce G1 cell cycle arrest by upregulating the expression of the p21 protein, a cell cycle inhibitor, through a p53-dependent pathway. mdpi.com Similarly, other compounds can induce G2/M phase arrest by reducing the levels of proteins required for this transition, such as cyclin A, cyclin B, and phosphorylated cdc2. nih.gov

The anticancer activity of pyrazinone derivatives is also linked to their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer. Modifications to the phenyl ring of these compounds can enhance their anticancer activity by improving their binding affinity to target proteins involved in cell signaling.

For example, the JAK/STAT3 pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers. While direct evidence for 5-Methyl-6-phenylpyrazin-2(1H)-one's effect on this specific pathway is not detailed in the provided context, the general principle of targeting such pathways is a key area of anticancer drug development.

Furthermore, the inhibition of specific kinases and proteases is another important mechanism. For instance, some pyrazinone derivatives have shown inhibitory effects on protein kinases, which are crucial for signal transduction and cellular processes. nih.gov Additionally, derivatives of pyrazolone (B3327878) have been shown to inhibit the main protease of SARS-CoV-2, highlighting their potential to target viral proteases as well. nih.gov

Efficacy Studies in In Vitro and In Vivo Preclinical Models

Derivatives of the pyrazinone class have demonstrated notable efficacy in various preclinical models, highlighting their potential as therapeutic agents. For instance, in the context of neurodegenerative diseases like Parkinson's disease, novel 1-hydroxypyrazin-2(1H)-one derivatives have been shown to offer neuroprotection in in vitro cell models. nih.gov These compounds were evaluated for their ability to protect cells against 6-hydroxydopamine (6-OHDA), a neurotoxin that mimics several pathological aspects of Parkinson's disease in dopaminergic neurons. nih.gov

Furthermore, the anti-mycobacterial activity of N-phenylpyrazine-2-carboxamides has been investigated. researchgate.net Several derivatives, such as 5-tert-Butyl-N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide and 6-chloro-N-(5-iodo-2-methylphenyl)pyrazine-2-carboxamide, exhibited in vitro activity against Mycobacterium tuberculosis H37Rv with minimum inhibitory concentrations (MIC) around 10 μM. researchgate.net Notably, these compounds showed promising selectivity with low cytotoxicity against HepG2 cells. researchgate.net

In the realm of anti-cancer research, the design of pyrazine-based small molecules as inhibitors of the SHP2 protein, a member of the protein tyrosine phosphatases family implicated in cancer, has been explored. researchgate.net Through structure-based drug design, a derivative, methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, was identified as an active and acceptable cytotoxic agent. researchgate.net

The versatility of the pyrazine (B50134) core is further exemplified by the development of imidazo[1,5-a]pyrazine (B1201761) derivatives with c-Src inhibitory activity. sci-hub.se These compounds were designed to improve central nervous system penetration and have shown neuroprotective effects in a middle cerebral artery (MCA) occlusion model, suggesting their potential for treating acute ischemic stroke. sci-hub.se

Table 1: Efficacy of this compound Derivatives in Preclinical Models

Compound Class Preclinical Model Observed Efficacy Reference
1-Hydroxypyrazin-2(1H)-ones In vitro Parkinson's disease model (6-OHDA induced neurotoxicity) Neuroprotection nih.gov
N-Phenylpyrazine-2-carboxamides In vitro Mycobacterium tuberculosis H37Rv MIC ~10 μM researchgate.net
Pyrazine-based SHP2 inhibitors In vitro cancer cell lines Cytotoxic activity researchgate.net
Imidazo[1,5-a]pyrazine derivatives In vivo MCA occlusion model (ischemic stroke) Neuroprotective effects sci-hub.se

Other Emerging Biological Properties

Beyond their established activities, derivatives of this compound are being explored for a range of other promising biological properties.

Pyrazinone derivatives are increasingly recognized for their potential to modulate inflammatory responses. tandfonline.com Various hydrazone derivatives of pyrazine have demonstrated significant anti-inflammatory and analgesic activities in preclinical animal models. mdpi.com For example, pyrazine N-acylhydrazones have shown promising results in models of pain and inflammation. mdpi.com Similarly, the synthesis of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates has yielded compounds with notable analgesic and anti-inflammatory effects. nih.gov Specifically, one derivative, methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate, displayed anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.gov These findings underscore the potential of pyrazinone-based compounds as a source for new anti-inflammatory agents. mdpi.comnih.gov

A significant area of investigation for pyrazinone analogues is their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. mdpi.com NNRTIs are a crucial component of combination antiretroviral therapy (cART) and act by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, thereby inhibiting its function. mdpi.comencyclopedia.pub While the first generation of NNRTIs showed high specificity for HIV-1, some newer derivatives have demonstrated activity against different strains of HIV-2 and simian immunodeficiency virus (SIV) at micromolar concentrations. nih.gov The inhibitory effects of these NNRTIs on HIV-2-induced cytopathicity correlate well with their inhibition of HIV-2 RT activity. nih.gov The development of drug-resistant HIV-2 variants highlights the ongoing need for novel NNRTIs with broader activity. nih.gov

Research into structurally related pyrimidin-4(3H)-ones, which can be considered analogues, has yielded compounds with potent anti-HIV-1 activity. nih.gov For instance, a series of 2,5-disubstituted 6-(1-naphthylmethyl)-pyrimidin-4(3H)-ones showed moderate-to-good activity against wild-type HIV-1, with one compound exhibiting an IC50 value of 0.21 microM. nih.gov

Table 2: Anti-HIV-1 Activity of Pyrimidin-4(3H)-one Analogues

Compound Series Target Activity Range (IC50) Key Finding Reference
2,5-disubstituted 6-(1-naphthylmethyl)-pyrimidin-4(3H)-ones Wild-type HIV-1 0.21 - 5.64 µM Compound 6d was the most potent congener. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence biological activity. These studies provide crucial insights for the rational design of more potent and selective therapeutic agents.

The biological potency of pyrazinone analogues is highly dependent on the nature and position of substituents on the pyrazine and phenyl rings. For instance, in a series of N-phenylpyrazine-2-carboxamides evaluated for antimycobacterial activity, the presence of a halogen or trifluoromethyl group on the benzyl (B1604629) moiety was found to be important for activity. mdpi.com

In the context of anti-inflammatory activity, modifications at the 6-position of the 3(2H)-pyridazinone system have been shown to influence both analgesic and anti-inflammatory properties. nih.gov The introduction of different aryl and alkyl groups can significantly alter the pharmacological profile. For example, in a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones, certain derivatives outperformed the standard drug indomethacin. mdpi.com

For anti-HIV-1 activity, SAR studies on pyrimidin-4(3H)-one analogues revealed that modulation of both the amino function at the C(2) position and the alkyl group at the C(5) position of the pyrimidine (B1678525) ring is crucial for high potency. nih.gov In the development of trypanocidal agents, SAR studies on 6-arylpyrazine-2-carboxamides showed that shortening the alkylamide side chain from a sec-butyl group to a methyl group led to a loss of activity, indicating the importance of the size and nature of this substituent. acs.org Furthermore, the introduction of a 3-methyl, 4-fluoro analogue resulted in a noticeable improvement in potency. acs.org

Table 3: Influence of Substituents on Biological Activity of Pyrazinone Analogues

Compound Class Biological Activity Key SAR Finding Reference
N-Phenylpyrazine-2-carboxamides Antimycobacterial Halogen or trifluoromethyl on the benzyl moiety is important. mdpi.com
6-Substituted-3(2H)-pyridazinones Anti-inflammatory Modification at the 6-position influences activity. nih.gov
Pyrimidin-4(3H)-ones Anti-HIV-1 Modulation of substituents at C(2) and C(5) is crucial. nih.gov
6-Arylpyrazine-2-carboxamides Trypanocidal Size of the alkylamide side chain and substitution on the aryl ring are critical. acs.org

Stereochemical Impact on Pharmacological Profile

The stereochemistry of pyrazinone analogues can have a profound impact on their pharmacological profile. While specific studies focusing solely on the stereochemistry of this compound are not extensively detailed in the provided context, the principles of stereoselectivity are well-established in medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and selectivity for a biological target. For pyrazinone derivatives that possess chiral centers, it is highly probable that one enantiomer or diastereomer will exhibit greater biological activity than the others. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with stereoisomers. The resolution of racemic mixtures and the stereoselective synthesis of individual isomers are therefore critical steps in the development of pyrazinone-based drugs to maximize therapeutic efficacy.

Biosynthetic Pathways and Ecological Roles of Pyrazinones

Natural Occurrence and Isolation from Diverse Biological Sources

Pyrazinone scaffolds are a common motif in natural products and are found across all microbial domains of life, including in the human microbiome. nih.gov They have been isolated from a variety of biological sources, demonstrating their widespread distribution in nature.

Table 1: Examples of Pyrazinones from Natural Sources

Compound Name Source Organism Reference
Coralinone Corallococcus exiguus (Myxobacterium) nih.govacs.orgnih.gov
3,6-dimethylpyrazin-2(1H)-one Enterohemorrhagic E. coli nih.govacs.org
Phevalin Staphylococcus aureus nih.govacs.org
Ma'edamines A and B Suberea sp. (Marine Sponge) mdpi.com

Myxobacteria, in particular, are emerging as a rich source of pyrazinones. For instance, coralinone, a 5-methylated pyrazinone, was discovered in the myxobacterium Corallococcus exiguus SDU70. nih.gov Genome mining has revealed the potential for myxobacteria to produce a wide variety of trialkylated pyrazinones, suggesting a significant and underexplored chemical diversity within this phylum. nih.govacs.orgacs.org

Actinomycetes, such as Streptomyces species, are also known producers of pyrazinone derivatives. nih.govscite.airesearchgate.net Additionally, marine sponges have been identified as a source of unique pyrazinones, like ma'edamines A and B, which possess a distinct 2(1H)-pyrazinone motif. mdpi.com

Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Pathways in Pyrazinone Biosynthesis

The biosynthesis of the pyrazinone core is frequently accomplished through a multidomain nonribosomal peptide synthetase (NRPS) assembly line. nih.govacs.org This process typically involves the condensation of two amino acids. nih.govacs.org In a common NRPS mechanism, a terminal reductase (R) domain releases a dipeptide as a reactive aldehyde. A subsequent nucleophilic attack by the α-amine leads to the formation of a cyclic imine, which is then oxidized to create the pyrazinone core. nih.govacs.org This pathway often results in an unsubstituted C-5 position on the pyrazinone ring. nih.govacs.org

However, a fascinating variation exists in myxobacteria for the biosynthesis of 5-methylated pyrazinones like coralinone. nih.govacs.org In Corallococcus exiguus, a single hybrid NRPS/PKS gene, corA, is responsible for its production. nih.govnih.gov The PKS portion of this hybrid enzyme is crucial for installing the methyl group at the C-5 position. nih.gov This hybrid NRPS/PKS system represents an evolutionarily elegant solution for producing trialkylated pyrazinones. nih.gov Genome mining has identified numerous putative gene clusters in myxobacteria that encode for similar NRPS/PKS pathways, indicating that this biosynthetic strategy is conserved. nih.govacs.orgacs.org

Pyrazinones as Signaling Molecules in Microbial Communication

Pyrazinones play a significant role as signaling molecules in microbial communication, a process known as quorum sensing. nih.govacs.org Quorum sensing allows bacteria to monitor their population density and coordinate collective behaviors. acs.org

Regulation of Biofilm Formation and Microbial Virulence

In myxobacteria, coralinone has been observed to promote cellular aggregation by enhancing the secretion of the extracellular matrix, a key component of biofilms. nih.govacs.orgnih.gov This effect was not only seen in its native producer but also in the model organism Myxococcus xanthus, suggesting a potentially widespread mechanism across the phylum. acs.org

Mechanisms of Intra- and Interspecies Chemical Signaling

The signaling function of pyrazinones extends to both communication within a single species (intra-species) and between different species (inter-species). acs.org The discovery of coralinone's role in the cellular aggregation of different myxobacterial species highlights its function in both contexts. acs.org

The signaling system in myxobacteria also appears to have a self-regulatory mechanism. acs.org A peptidase encoded by the corB gene, located near the corA gene, has been found to antagonize the aggregation effect of coralinone by digesting proteins in the extracellular matrix. nih.govacs.org This represents an interesting case of a self-regulatory growth system in bacteria, where the production of a signaling molecule and its counteracting enzyme are genetically linked. acs.org

Furthermore, small microbial pyrazine (B50134) molecules can engage with a variety of cellular targets, including receptors, RNA, and proteins, underscoring their versatility as signaling molecules that can influence multiple domains of life. nih.govacs.org

Future Research Directions and Translational Perspectives for 5 Methyl 6 Phenylpyrazin 2 1h One

Advancements in Synthetic Methodologies for Enhanced Accessibility

The accessibility of 5-Methyl-6-phenylpyrazin-2(1H)-one and its derivatives is crucial for extensive biological evaluation and development. While traditional synthetic routes, such as the condensation of α-aminoamides with α-diketones, have been established, they can involve multiple steps or the use of hazardous reagents. jst.go.jp Future research is focused on developing more efficient, scalable, and versatile synthetic strategies.

Promising areas of advancement include:

Novel Ring Transformations: A recently developed method involves the reaction of mesoionic 1,3-oxazolium-5-olates with carbanions from activated methylene (B1212753) isocyanides. jst.go.jp This approach leads to a novel ring transformation that produces densely functionalized 2(1H)-pyrazinones in moderate to high yields under mild conditions. jst.go.jp This method offers an efficient alternative to multi-step syntheses. jst.go.jp

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate aminodehalogenation reactions, a common step in functionalizing the pyrazine (B50134) core. mdpi.com This technique offers the advantages of shorter reaction times and often results in higher yields compared to conventional heating methods. mdpi.com

Biosynthesis-Inspired Approaches: The pyrazinone core is frequently biosynthesized in microbes through the condensation of two amino acids via a nonribosomal peptide synthetase (NRPS) assembly line. acs.orgmdpi.com Understanding these natural synthetic pathways could inspire the development of novel biocatalytic or chemoenzymatic methods for producing pyrazinone scaffolds, offering a greener and highly selective alternative to traditional chemical synthesis.

These advanced methodologies promise to enhance the accessibility of a diverse library of this compound derivatives, facilitating broader structure-activity relationship (SAR) studies.

Integration of Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For pyrazinone-based compounds, these approaches are being used to rationally design and optimize derivatives with improved potency and selectivity.

Key computational strategies include:

Molecular Docking and Simulation: In silico techniques like molecular docking are used to predict how pyrazinone derivatives bind to specific biological targets. For instance, docking studies have been used to analyze the interaction of pyrazinone derivatives with the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, suggesting that these compounds could be more effective inhibitors than existing drugs like isoniazid. researchgate.net Similarly, docking models have guided the design of pyrazinone-based inhibitors of the hepatitis C virus (HCV) NS3 protease. nih.gov

Binding Energy Calculations: Methods such as Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations are employed to estimate the binding free energies of ligand-protein complexes. researchgate.net These calculations help in prioritizing which derivatives are most likely to be potent inhibitors before committing to their chemical synthesis, thereby saving time and resources. researchgate.net

Quantum Mechanics (QM) Calculations: QM calculations can provide detailed insights into the electronic properties of the pyrazinone scaffold, helping to understand and predict reactivity and intermolecular interactions at a deeper level. researchgate.netscholarsresearchlibrary.com

The integration of these computational methods allows for a continuous feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine the computational models. This synergy is critical for the rational design of next-generation pyrazinone-based therapeutic agents. researchgate.netnih.gov

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The pyrazinone scaffold is associated with a wide spectrum of biological activities, suggesting that the therapeutic potential of this compound and its analogs is far from fully explored.

Table 1: Known Biological Activities of Pyrazinone Derivatives

Biological ActivityTarget/ApplicationExample/FindingReference
AntiviralHepatitis C Virus (HCV) NS3 ProteasePyrazinone-based inhibitors showed nanomolar potency against drug-resistant HCV variants like R155K. nih.gov
AntiviralSARS-CoV-2Certain pyrazine-triazole conjugates demonstrated significant potency against the SARS-CoV-2 virus. nih.gov
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)A novel pyrazinone derivative from Streptomyces anulatus showed promising anti-MRSA activity. mdpi.com
AntibacterialMycobacterium tuberculosisComputational studies identified pyrazinone derivatives as potential inhibitors of the InhA enzyme, a key target in tuberculosis treatment. researchgate.net
AnticancerVarious Cancer Cell LinesPyrazinone derivatives have exhibited cytotoxic effects against breast and colon cancer cells and have shown tumor-specific cytotoxicity. jst.go.jp
Enzyme InhibitionSHP2 Protein (Cancer-related)Pyrazine-based molecules have been designed as allosteric inhibitors of the SHP2 protein, a key node in cancer cell signaling. mdpi.com

Given the diverse activities already reported, future research should focus on:

Screening against New Targets: Systematic screening of a this compound-based library against a broader range of kinases, proteases, and other enzymes implicated in human diseases.

Exploring Novel Therapeutic Areas: Investigating potential applications in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions, where related heterocyclic compounds have shown promise.

Understanding Mechanisms of Action: Delving deeper into the molecular mechanisms by which these compounds exert their effects, for example, identifying specific signaling pathways they modulate or cellular processes they disrupt.

The structural versatility of the pyrazinone core makes it an ideal starting point for discovering compounds with novel biological functions and therapeutic applications. jst.go.jpmdpi.com

Development of Pyrazinone-Based Chemical Probes for Biological Systems

Chemical probes are powerful tools for studying proteins and their functions in complex biological systems. frontiersin.org The development of chemical probes based on the this compound scaffold could provide invaluable insights into its molecular targets and mechanism of action.

A fully functional chemical probe typically contains three key elements:

A Ligand: The pyrazinone core itself, which provides selectivity for the protein(s) of interest. frontiersin.org

A Reactive Group: A "warhead" that forms a covalent bond with the target protein, enabling its capture and identification. frontiersin.org

A Reporter Group: An affinity tag (like biotin) or a fluorophore that allows for the detection, visualization, and isolation of the probe-protein complex. frontiersin.org

Research efforts are underway to design and synthesize chemical probes based on pyrazinone structures. brad.ac.uk Modular approaches, such as using multi-component reactions, can rapidly generate a library of unique probes from different building blocks, each containing one of the essential structural elements. frontiersin.org These pyrazinone-based probes can then be used in chemoproteomic experiments to identify the specific cellular targets of the parent compound, validate its mechanism of action, and uncover potential off-target effects, which is a critical step in the translation from a promising lead compound to a therapeutic candidate. frontiersin.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-6-phenylpyrazin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions of substituted pyrazine precursors. For example, 1-hydroxypyrazin-2(1H)-ones are synthesized via condensation of carbonyl derivatives with amines under acidic or basic conditions . Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Orthogonal arrays (e.g., Taguchi methods) are effective for multi-factor optimization, reducing experimental runs while maximizing yield .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • UV-Vis Spectrophotometry : Used to determine acid-base properties (pKa) via pH-dependent absorbance shifts. For example, ligands with phenol moieties show absorbance changes at ~300 nm upon deprotonation .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Aromatic protons in the phenyl group resonate at δ 7.2–7.5 ppm, while the pyrazinone ring protons appear downfield (δ 8.0–8.5 ppm) due to electron withdrawal .
  • HPLC : Employed for purity assessment using C18 columns and buffer systems (e.g., ammonium acetate, pH 6.5) for resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

  • Methodological Answer : Discrepancies often arise from solvent systems (e.g., aqueous vs. methanol/water mixtures) or measurement protocols. To address this:

  • Perform comparative studies under standardized conditions (e.g., ICH guidelines).
  • Use differential scanning calorimetry (DSC) to assess thermal stability and identify polymorphic forms .
  • Validate solubility via shake-flask methods with HPLC quantification .

Q. What strategies are effective for studying the Fe³⁺ chelation properties of this compound, and how do solvent systems influence complex stability?

  • Methodological Answer :

  • Spectrophotometric Titrations : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 450–500 nm for Fe³⁺ complexes). Stability constants (logβ) are calculated using SPECFIT software .
  • Solvent Effects : In mixed MeOH/H₂O systems, dielectric constant reduction enhances complex stability by lowering solvation competition. For example, logβ values increase by 0.5–1.0 units in 80% MeOH compared to aqueous media .

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For pyrazinones, the C3 position is often more reactive due to lower electron density .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solvolysis pathways (e.g., hydrolysis in acidic vs. basic conditions) .

Methodological Notes

  • Contradiction Analysis : Always cross-reference synthesis protocols (e.g., catalyst type, solvent purity) when replicating studies. For example, trace impurities in hydrazine derivatives can alter reaction pathways .
  • Biological Activity Validation : Use standardized assays (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ciprofloxacin) to contextualize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.